molecular formula C12H7IN2O B8316338 6-(2-Iodooxazol-5-yl)isoquinoline CAS No. 1105709-95-2

6-(2-Iodooxazol-5-yl)isoquinoline

Cat. No. B8316338
CAS RN: 1105709-95-2
M. Wt: 322.10 g/mol
InChI Key: YOAWTJNIZFAUAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2-Iodooxazol-5-yl)isoquinoline is a useful research compound. Its molecular formula is C12H7IN2O and its molecular weight is 322.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-(2-Iodooxazol-5-yl)isoquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(2-Iodooxazol-5-yl)isoquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

1105709-95-2

Product Name

6-(2-Iodooxazol-5-yl)isoquinoline

Molecular Formula

C12H7IN2O

Molecular Weight

322.10 g/mol

IUPAC Name

2-iodo-5-isoquinolin-6-yl-1,3-oxazole

InChI

InChI=1S/C12H7IN2O/c13-12-15-7-11(16-12)9-1-2-10-6-14-4-3-8(10)5-9/h1-7H

InChI Key

YOAWTJNIZFAUAL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=C2)C=C1C3=CN=C(O3)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 150 mL round-bottomed flask was added 6-(oxazol-5-yl)isoquinoline (0.50 g, 2.55 mmol) and THF (20 mL), and the resulting reaction mixture was stirred at −78° C. The solution was then treated dropwise via syringe with lithium bis(trimethylsilyl)amide (1.0 M solution in THF (3.06 mL, 3.06 mmol)), and the reaction was stirred for 1 hour at −78° C. A THF solution of 1,2-diiodoethane (0.826 g, 2.93 mmol) was then added dropwise, and the reaction was allowed to warm to room temperature for 1 hour. The reaction was then poured into a 1:1 mixture of ether and saturated sodium thiosulfate. Approximately 100 mg was purified on a Varian HPLC, 5-70% ACN in water, 60 minutes run, to give 68 mg of pure compound. LCMS (API-ES) m/z (%): 323 (100%, M++H); 1H NMR (400 MHz, CDCl3) δ ppm 9.19 (s, 1H) 8.51 (d, J=5.67 Hz, 1H) 8.01 (s, 1H) 7.96 (d, J=8.61 Hz, 1H) 7.73 (dd, J=8.61, 1.57 Hz, 1H) 7.63 (d, J=5.67 Hz, 1H) 7.42 (s, 1H).
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
3.06 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0.826 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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